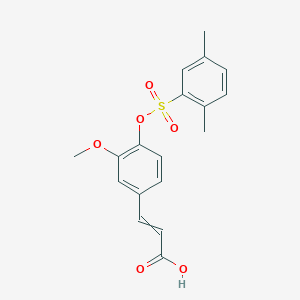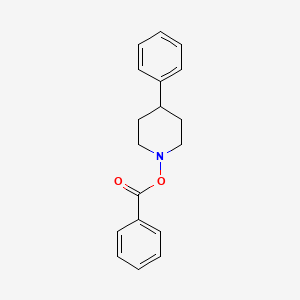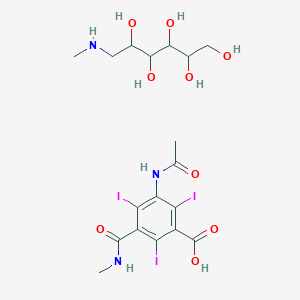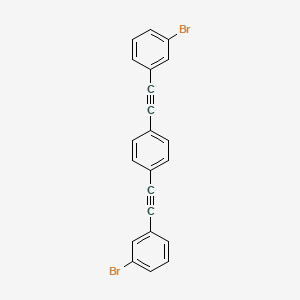![molecular formula C11H26O4Si B14118032 Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane](/img/structure/B14118032.png)
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane is a silane coupling agent used in various industrial and scientific applications. It is known for its ability to modify surface properties and enhance adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science, chemistry, and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane typically involves the reaction of a silane precursor with an appropriate alkoxy group. The reaction is carried out under controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include alkoxysilanes and alcohols.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to accelerate the reaction and improve yield. The final product is purified through distillation or other separation techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: It can react with other silanes or silanols to form cross-linked networks.
Substitution: The ethoxy groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often facilitated by heating or using a catalyst to promote the formation of siloxane bonds.
Substitution: Requires specific reagents, such as halides or other nucleophiles, to replace the ethoxy groups.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Result from condensation reactions.
Substituted Silanes: Produced through substitution reactions.
Applications De Recherche Scientifique
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion of polymers to inorganic surfaces.
Biology: Employed in the modification of biomaterials to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve performance and durability.
Mécanisme D'action
The mechanism of action of Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound interacts with surface hydroxyl groups on substrates, forming strong covalent bonds that enhance adhesion and modify surface properties. The molecular targets include hydroxyl groups on inorganic surfaces, leading to the formation of a stable siloxane network.
Comparaison Avec Des Composés Similaires
- Diethoxy(3-glycidyloxypropyl)methylsilane
- Trimethoxy(3-(methylamino)propyl)silane
- 3-Aminopropyl(diethoxy)methylsilane
Comparison: Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane is unique due to its specific functional groups, which provide distinct reactivity and compatibility with various substrates. Compared to similar compounds, it offers enhanced hydrolytic stability and improved adhesion properties, making it suitable for specialized applications in materials science and nanotechnology.
Propriétés
Formule moléculaire |
C11H26O4Si |
|---|---|
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane |
InChI |
InChI=1S/C11H26O4Si/c1-5-14-16(4,15-6-2)11-7-8-13-10-9-12-3/h5-11H2,1-4H3 |
Clé InChI |
MIYYPDQSIRQTBQ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(CCCOCCOC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate](/img/structure/B14117951.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B14117952.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14117953.png)

![N'-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim+](/img/structure/B14117956.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14117961.png)






![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
